2-(naphthalen-2-yloxy)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide
CAS No.: 941872-90-8
Cat. No.: VC5792602
Molecular Formula: C23H22N2O3
Molecular Weight: 374.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941872-90-8 |
|---|---|
| Molecular Formula | C23H22N2O3 |
| Molecular Weight | 374.44 |
| IUPAC Name | 2-naphthalen-2-yloxy-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide |
| Standard InChI | InChI=1S/C23H22N2O3/c26-22(16-28-21-12-11-17-6-1-2-7-18(17)14-21)24-19-8-5-9-20(15-19)25-13-4-3-10-23(25)27/h1-2,5-9,11-12,14-15H,3-4,10,13,16H2,(H,24,26) |
| Standard InChI Key | OYALXNDJGCFFGC-UHFFFAOYSA-N |
| SMILES | C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3 |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, 2-naphthalen-2-yloxy-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide, reflects its three-dimensional arrangement (Fig. 1). Key structural features include:
-
A naphthalen-2-yloxy group linked via an ether bond to an acetamide backbone.
-
An N-[3-(2-oxopiperidin-1-yl)phenyl] substituent, introducing a cyclic lactam (piperidin-2-one) ring.
Table 1: Molecular and computational properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 374.44 g/mol |
| SMILES | C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3 |
| InChI Key | OYALXNDJGCFFGC-UHFFFAOYSA-N |
| Topological Polar Surface Area | 67.8 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
The naphthalene moiety enhances hydrophobicity, while the 2-oxopiperidine group introduces hydrogen-bonding capacity, critical for target engagement. Computational models suggest moderate solubility in polar aprotic solvents, though experimental data remain limited .
Crystallization and purification strategies from related patents emphasize using solvent mixtures (e.g., ethyl acetate/hexane) to isolate high-purity product .
| Application | Rationale |
|---|---|
| Antiviral Therapeutics | 2-Oxopiperidine as a protease inhibitor scaffold |
| Oncology | Naphthalene’s role in kinase/DNA intercalation |
| Neuropharmacology | Piperidinone derivatives as neuromodulators |
Future Research Directions
-
Synthetic Optimization: Develop scalable routes with greener solvents.
-
Target Identification: Screen against kinase and protease libraries.
-
ADMET Profiling: Assess permeability, cytochrome P450 interactions, and plasma stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume